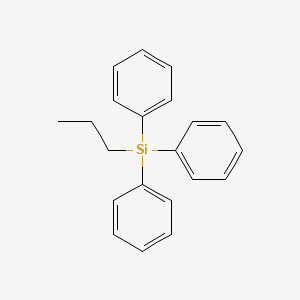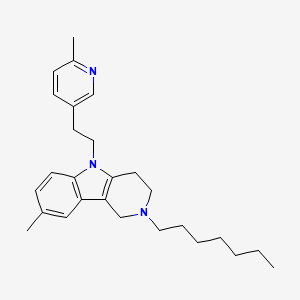
Diethyl (2,2-difluoroethyl)phosphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl (2,2-difluoroethyl)phosphonate is an organophosphorus compound characterized by the presence of a phosphonate group attached to a difluoroethyl moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of diethyl (2,2-difluoroethyl)phosphonate typically involves the reaction of diethyl phosphite with a difluoroethyl halide under basic conditions. One common method is the Arbuzov reaction, where diethyl phosphite reacts with difluoroethyl bromide in the presence of a base such as sodium hydride or potassium carbonate .
Industrial Production Methods: Industrial production of this compound may involve large-scale Arbuzov reactions using continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and purity, often involving the use of catalysts and controlled temperatures .
Analyse Des Réactions Chimiques
Types of Reactions: Diethyl (2,2-difluoroethyl)phosphonate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the difluoroethyl group is replaced by other nucleophiles.
Oxidation and Reduction: The phosphonate group can be oxidized to form phosphonic acids or reduced to phosphine derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include alkyl halides and bases such as sodium hydride or potassium carbonate.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate are used for oxidation reactions.
Reduction: Reducing agents such as lithium aluminum hydride can be employed.
Major Products:
Substitution Products: Depending on the nucleophile, various substituted phosphonates can be formed.
Oxidation Products: Phosphonic acids are typical products of oxidation reactions.
Reduction Products: Phosphine derivatives are formed upon reduction.
Applications De Recherche Scientifique
Diethyl (2,2-difluoroethyl)phosphonate has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism by which diethyl (2,2-difluoroethyl)phosphonate exerts its effects involves the interaction of the phosphonate group with various molecular targets. The difluoroethyl moiety can participate in hydrogen bonding and other interactions, influencing the reactivity and stability of the compound. The phosphonate group can act as a nucleophile or electrophile, depending on the reaction conditions .
Comparaison Avec Des Composés Similaires
Diethyl (2,2,2-trifluoroethyl)phosphonate: Similar in structure but with an additional fluorine atom, leading to different reactivity and applications.
Diethyl (2-bromoethyl)phosphonate: Contains a bromoethyl group instead of difluoroethyl, resulting in different chemical behavior and uses.
Uniqueness: Diethyl (2,2-difluoroethyl)phosphonate is unique due to the presence of the difluoroethyl group, which imparts distinct electronic and steric properties. This makes it a valuable reagent in synthetic chemistry and a subject of interest in various research fields .
Propriétés
Numéro CAS |
23466-17-3 |
|---|---|
Formule moléculaire |
C6H13F2O3P |
Poids moléculaire |
202.14 g/mol |
Nom IUPAC |
2-diethoxyphosphoryl-1,1-difluoroethane |
InChI |
InChI=1S/C6H13F2O3P/c1-3-10-12(9,11-4-2)5-6(7)8/h6H,3-5H2,1-2H3 |
Clé InChI |
WMXFVFUDKFMQRL-UHFFFAOYSA-N |
SMILES canonique |
CCOP(=O)(CC(F)F)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



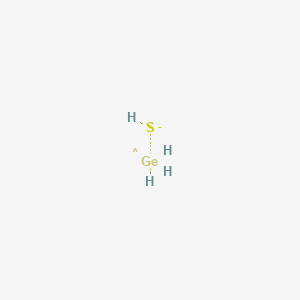
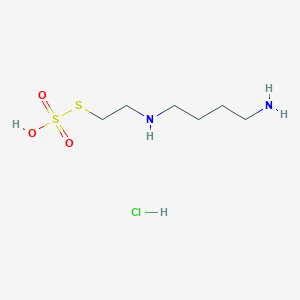

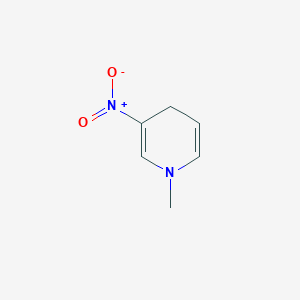

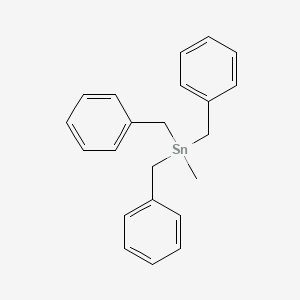
![n-Butyryl-D(+)-carnitin [German]](/img/structure/B14698378.png)
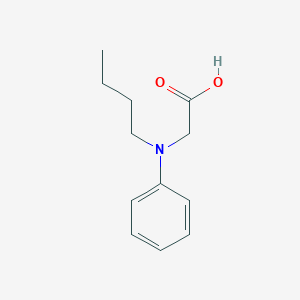
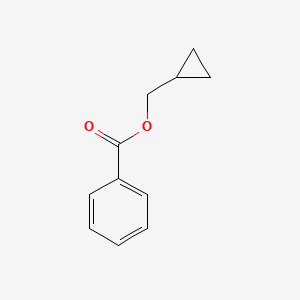

![1-Methyl-3-[1-(4-methylphenyl)ethenyl]benzene](/img/structure/B14698401.png)
